
3-(2-phenyl-1H-imidazol-5-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-phenyl-1H-imidazol-5-yl)benzonitrile is a compound that features an imidazole ring substituted with a phenyl group and a benzonitrile moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenyl-1H-imidazol-5-yl)benzonitrile typically involves the formation of the imidazole ring followed by the introduction of the phenyl and benzonitrile groups. One common method involves the cyclization of an appropriate precursor, such as an α-diketone or α-hydroxyketone, with an amine source like ammonium acetate or formamide. The reaction is usually carried out under acidic or basic conditions, often with the aid of a catalyst such as zinc chloride or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective and environmentally friendly reagents and solvents to meet regulatory standards and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-phenyl-1H-imidazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the phenyl ring
Applications De Recherche Scientifique
3-(2-phenyl-1H-imidazol-5-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 3-(2-phenyl-1H-imidazol-5-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Compounds like 2-phenylbenzimidazole share structural similarities and exhibit similar biological activities.
Imidazole derivatives: Compounds such as 1-phenylimidazole also have comparable chemical properties.
Uniqueness
3-(2-phenyl-1H-imidazol-5-yl)benzonitrile is unique due to the presence of both the imidazole ring and the benzonitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions compared to simpler imidazole or benzimidazole derivatives .
Propriétés
Formule moléculaire |
C16H11N3 |
|---|---|
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
3-(2-phenyl-1H-imidazol-5-yl)benzonitrile |
InChI |
InChI=1S/C16H11N3/c17-10-12-5-4-8-14(9-12)15-11-18-16(19-15)13-6-2-1-3-7-13/h1-9,11H,(H,18,19) |
Clé InChI |
ADXFMWOKDUGCAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C(N2)C3=CC=CC(=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13889097.png)
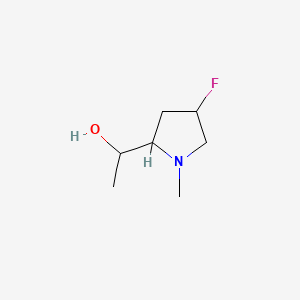
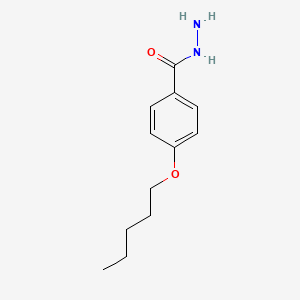
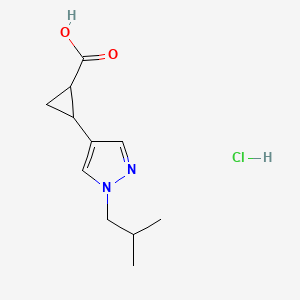
![1-(2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methyl-butan-1-one](/img/structure/B13889127.png)
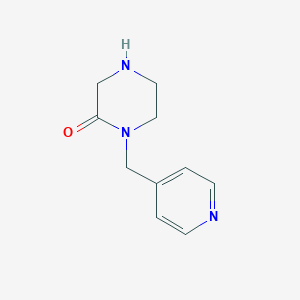
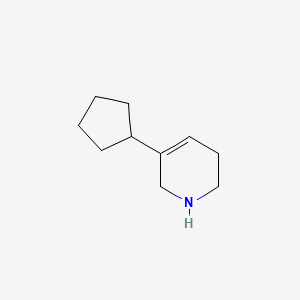
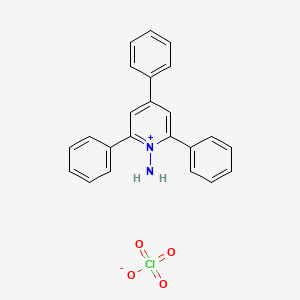
![Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate](/img/structure/B13889154.png)
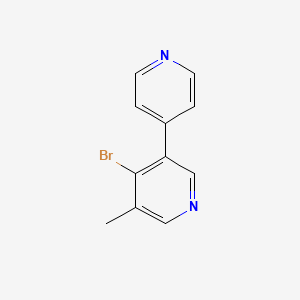

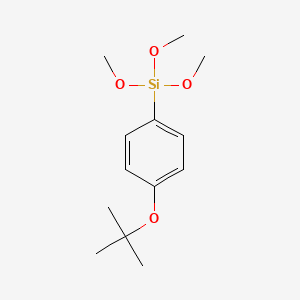

![5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde](/img/structure/B13889184.png)
